molecular formula C14H19N3O3 B112731 Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate CAS No. 525586-95-2

Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate

Cat. No.: B112731
CAS No.: 525586-95-2
M. Wt: 277.32 g/mol
InChI Key: JZYRDBUFDHSEQI-UHFFFAOYSA-N
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Description

Benzyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate typically involves the reaction of piperazine with benzyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate
  • N-Benzylpiperazine
  • Carbamazepine

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities.

Biological Activity

Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate is a compound that has garnered attention in various fields of biological and medicinal research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H19N3O3C_{14}H_{19}N_{3}O_{3} and a molecular weight of 277.32 g/mol. Its structure includes a piperazine ring, which is often associated with various biological activities, particularly in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing biochemical pathways.
  • Receptor Binding : It has been investigated for its potential to bind to various receptors, affecting signal transduction processes within cells.

Anticonvulsant Activity

In recent studies, derivatives similar to this compound have shown significant anticonvulsant properties. For instance, compounds from a related series demonstrated potent protection in mouse seizure models with effective doses (ED50) ranging from 18.8 mg/kg to 73.9 mg/kg across different seizure tests . These findings suggest that the compound may possess similar protective effects against seizures.

Neuroprotective Effects

Research indicates that compounds with structural similarities exhibit neuroprotective effects by normalizing levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the hippocampus . This suggests potential applications in treating neurodegenerative diseases.

Antinociceptive Properties

This compound has also been explored for its analgesic properties. In animal models, it showed efficacy in reducing pain responses induced by formalin and capsaicin, indicating its potential use in pain management therapies .

Study on Anticonvulsant Activity

A focused study on a series of phenylglycinamide derivatives revealed that compounds structurally related to this compound exhibited significant anticonvulsant activity. The study highlighted the importance of structural modifications in enhancing efficacy against seizures, providing insights into optimizing this compound for therapeutic use .

Toxicity Studies

In vitro toxicity assessments have shown that related compounds are non-toxic at concentrations up to 100 μg/mL when tested on Vero cells (African green monkey kidney epithelial cells). This suggests a favorable safety profile for further development .

Comparative Data Table

Property This compound Related Compounds
Molecular FormulaC₁₄H₁₉N₃O₃Varies
Molecular Weight277.32 g/molVaries
ED50 (Anticonvulsant)18.8 - 73.9 mg/kgSimilar derivatives
Toxicity (Vero Cells)Non-toxic at ≤100 μg/mLNon-toxic at similar levels
Neurotrophic Factor ImpactNormalization of BDNF and NGF levelsSimilar effects observed

Properties

IUPAC Name

benzyl N-(2-oxo-2-piperazin-1-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-13(17-8-6-15-7-9-17)10-16-14(19)20-11-12-4-2-1-3-5-12/h1-5,15H,6-11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYRDBUFDHSEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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